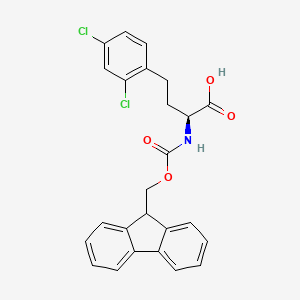

Fmoc-2,4-dichloro-L-homophenylalanine

描述

Fmoc-2,4-dichloro-L-homophenylalanine: is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The compound also contains two chlorine atoms at the 2 and 4 positions of the phenyl ring, which can influence its reactivity and properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dichloro-L-homophenylalanine typically involves the following steps:

Starting Material: The synthesis begins with L-homophenylalanine, which is a non-natural amino acid.

Chlorination: The phenyl ring of L-homophenylalanine is chlorinated at the 2 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Fmoc Protection: The amino group of the chlorinated L-homophenylalanine is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large-scale chlorination of L-homophenylalanine using industrial chlorinating agents.

Fmoc Protection: Large-scale protection of the amino group with Fmoc chloride, often in automated peptide synthesizers to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: Fmoc-2,4-dichloro-L-homophenylalanine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

Role as a Protecting Group

Fmoc-2,4-dichloro-L-homophenylalanine is widely used as a protecting group in solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group allows for the selective modification of amino acids without interfering with other functional groups, facilitating the synthesis of complex peptides.

| Feature | Description |

|---|---|

| Type | Protecting group |

| Application | Solid-phase peptide synthesis |

| Benefit | Selective modification of amino acids |

Drug Development

Peptide-Based Therapeutics

This compound plays a crucial role in the development of peptide-based therapeutics. It is particularly useful in designing inhibitors for various biological targets, enhancing drug efficacy and specificity. Researchers utilize this compound to create novel drug candidates that can effectively interact with specific receptors.

| Drug Development Aspect | Details |

|---|---|

| Therapeutic Area | Peptide-based drugs |

| Target | Specific biological pathways |

| Impact | Improved efficacy and specificity in drug interactions |

Bioconjugation

Facilitating Targeted Drug Delivery

this compound is utilized in bioconjugation processes, where it aids in the attachment of peptides to other biomolecules. This is essential for creating targeted drug delivery systems that enhance therapeutic outcomes by directing drugs to specific sites within the body.

| Bioconjugation Feature | Description |

|---|---|

| Functionality | Attachment of peptides to biomolecules |

| Purpose | Enhancing specificity and efficacy in targeted therapies |

Research in Cancer Therapy

Development of Anticancer Agents

In cancer research, this compound is employed to synthesize peptide analogs that can inhibit cancer cell proliferation. This application contributes to the development of novel anticancer agents that target specific pathways involved in tumor growth.

| Cancer Research Aspect | Details |

|---|---|

| Application | Synthesis of peptide inhibitors |

| Target Effect | Inhibition of cancer cell proliferation |

| Outcome | Development of novel anticancer agents |

Analytical Chemistry

Studying Protein Interactions and Dynamics

In analytical chemistry, this compound is used to study protein interactions and dynamics. Its unique properties allow researchers to gain insights into molecular mechanisms within biological systems.

| Analytical Application | Description |

|---|---|

| Focus Area | Protein interactions and dynamics |

| Significance | Insights into molecular mechanisms |

Case Study 1: Peptide Inhibitors in Cancer Research

A study demonstrated that analogs synthesized using this compound exhibited potent inhibitory effects on specific cancer cell lines. The results indicated a significant reduction in cell viability compared to controls, highlighting the compound's potential as a lead for anticancer drug development.

Case Study 2: Targeted Drug Delivery Systems

Research involving bioconjugation techniques showed that conjugating peptides derived from this compound with imaging agents improved targeting accuracy in vivo. This study emphasized the importance of this compound in enhancing the specificity of therapeutic interventions.

作用机制

The mechanism of action of Fmoc-2,4-dichloro-L-homophenylalanine primarily involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, potentially affecting the biological activity of the resulting peptides.

相似化合物的比较

Fmoc-L-homophenylalanine: Similar structure but without the chlorine atoms.

Fmoc-2-chloro-L-homophenylalanine: Contains only one chlorine atom at the 2 position.

Fmoc-4-chloro-L-homophenylalanine: Contains only one chlorine atom at the 4 position.

Uniqueness: Fmoc-2,4-dichloro-L-homophenylalanine is unique due to the presence of two chlorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The dual chlorination can enhance its reactivity in certain chemical reactions and potentially improve the stability and activity of peptides synthesized using this compound.

生物活性

Fmoc-2,4-dichloro-L-homophenylalanine (Fmoc-2,4-DCl-hPhe) is a modified amino acid widely utilized in peptide synthesis and research due to its unique structural properties. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and dichloro substitutions on the aromatic ring, which influence its biological activity and interactions with other biomolecules.

- Molecular Formula : CHClN O

- Molecular Weight : 470.36 g/mol

- CAS Number : 270063-49-5

- Solubility : Soluble in organic solvents; specific solubility varies with solvent choice.

Biological Activity Overview

Fmoc-2,4-DCl-hPhe exhibits several notable biological activities:

- Peptide Synthesis : The Fmoc group allows for selective modifications during peptide synthesis, facilitating the construction of complex peptide sequences.

- Self-Assembly Properties : Research indicates that this compound can participate in self-assembly processes, forming structures similar to amyloid fibrils, which are relevant in studying protein misfolding diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties when incorporated into composite materials, enhancing their efficacy against bacterial strains.

Self-Assembly and Hydrogel Formation

Fmoc-2,4-DCl-hPhe has been shown to form hydrogels that mimic biological tissues. These hydrogels are being explored for applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents.

Table 1: Comparison of Self-Assembly Properties

| Compound | Self-Assembly Capability | Application Areas |

|---|---|---|

| Fmoc-2,4-DCl-hPhe | High | Drug delivery, tissue engineering |

| Fmoc-2,6-Dichloro-L-Phenylalanine | Moderate | Hydrogel formation |

| Fmoc-Pentafluoro-L-Phenylalanine | Low | Limited applications due to reactivity |

Case Studies

- Hydrogel Applications : In a study examining the use of Fmoc-2,4-DCl-hPhe in hydrogel formulations, researchers demonstrated that the compound could effectively encapsulate drugs and release them in a controlled manner over time. This property is crucial for developing sustained-release drug delivery systems.

- Antibacterial Studies : Another investigation focused on the antibacterial efficacy of hydrogels containing Fmoc-2,4-DCl-hPhe against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples without the compound .

The biological activity of Fmoc-2,4-DCl-hPhe can be attributed to its structural characteristics:

- The presence of chlorine atoms increases hydrophobicity and stability.

- The Fmoc group provides versatility during peptide synthesis, allowing for the introduction of various functional groups that can enhance biological interactions.

属性

IUPAC Name |

(2S)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJTYUFAAFBWAR-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。